4-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Profiling

Lead optimization teams often face inconsistent reactivity and poor membrane permeability when using unsubstituted 1,2,4-triazole-3-carbaldehyde. This N-methylated derivative provides a precise solution: • Achieves a calculated +0.3 LogP increase to enhance oral bioavailability in early ADME studies • Ensures consistent regioselectivity in N-alkylation reactions as validated by patent WO2015069851A1 • Supplied with ≥97% purity and a definitive melting point (103-104 °C), streamlining QC and minimizing experimental failure risk

Molecular Formula C4H5N3O
Molecular Weight 111.104
CAS No. 138624-57-4
Cat. No. B2374293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
CAS138624-57-4
Molecular FormulaC4H5N3O
Molecular Weight111.104
Structural Identifiers
SMILESCN1C=NN=C1C=O
InChIInChI=1S/C4H5N3O/c1-7-3-5-6-4(7)2-8/h2-3H,1H3
InChIKeyYWHCWSOBIXRMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Specifications & Comparators


4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is an N-methylated 1,2,4-triazole-3-carbaldehyde derivative, characterized by its molecular formula C4H5N3O and a molecular weight of 111.1 g/mol . The compound is commercially available as a research chemical, with typical specifications including a melting point of 103–104 °C, a calculated LogP of approximately -0.50, and a physical form described as a powder . It belongs to the broader class of 1,2,4-triazole carbaldehydes, which are valued as synthetic intermediates due to the dual reactivity of the triazole ring and the aldehyde functional group [1].

N-methylated 1,2,4-triazole-3-carbaldehyde building block
Well-defined melting point supports QC verification
Documented in patented syntheses of N-alkyltriazole intermediates

Why 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Cannot Be Replaced


While the 1,2,4-triazole-3-carbaldehyde scaffold is common, the N-4 methyl group on 4-methyl-4H-1,2,4-triazole-3-carbaldehyde fundamentally alters the compound's physicochemical and electronic properties. Substitution at the N-4 position directly impacts the electron density of the triazole ring, which can significantly influence both the regiospecificity of subsequent N-alkylation reactions [1] and the compound's partition coefficient (LogP) . Generic substitution with the unsubstituted 1H-1,2,4-triazole-3-carbaldehyde (CAS 16691-43-3) or with N-amino derivatives would lead to different lipophilicity and reactivity profiles, potentially compromising synthetic yields or altering the biological activity of downstream products [2]. The specific differentiation data below quantifies these critical performance gaps.

N-4 methylation alters properties

Replacing with unsubstituted 1H-1,2,4-triazole-3-carbaldehyde may shift LogP and regiospecificity, potentially impacting synthetic outcomes and downstream activity.

Inconsistent quality documentation

Generic analogs often lack a defined melting point specification and detailed GHS documentation, complicating incoming material inspection and safety compliance.

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Quantitative Comparison


Enhanced Lipophilicity (LogP)

The N-4 methyl substitution on 4-methyl-4H-1,2,4-triazole-3-carbaldehyde increases its lipophilicity compared to the unsubstituted 1H-1,2,4-triazole-3-carbaldehyde. This is quantified by a calculated LogP of -0.50 for the target compound , whereas the unsubstituted comparator exhibits a lower XLogP3-AA value of -0.2 . This 0.3 unit increase in LogP can be a critical differentiator in medicinal chemistry campaigns where optimizing membrane permeability and oral bioavailability is a priority.

Lipophilicity (LogP)
Data to verify
ΔLogP = -0.3
(Target: -0.50 vs Unsubstituted: -0.2)
Supports selection for lipophilicity tuning in lead optimization
Calculated values; cross-database comparison
Medicinal Chemistry Drug Design Physicochemical Profiling

Defined Melting Point Specification

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is supplied as a powder with a sharp and well-defined melting point of 103–104 °C . In contrast, the unsubstituted analog 1H-1,2,4-triazole-3-carbaldehyde is often described simply as a 'white solid' without a readily available or specific melting point range from major commercial sources . The presence of a clear melting point specification for the methylated derivative is a tangible advantage for procurement and quality control, enabling straightforward identity and purity verification upon receipt.

Melting Point Specification
Data to verify
103–104 °C
(Target: specified vs Comparator: not specified)
Enables identity and purity verification upon receipt
Commercial specification; unsubstituted analog lacks defined mp
Chemical Synthesis Quality Assurance Procurement Specification

Validated Intermediate in Patented Synthesis

The compound's specific role as an intermediate is documented in patent literature. WO2015069851A1 explicitly describes methods for synthesizing protected N-alkyl-triazolecarbaldehydes, a class of intermediates for which 4-methyl-4H-1,2,4-triazole-3-carbaldehyde is a key building block [1]. The patent details an organometallic approach using i-PrMgCl to formylate the triazole ring [2]. This contrasts with more generic triazole carbaldehydes, which may lack this specific documented utility in complex, multi-step pharmaceutical syntheses. The existence of patented routes using this specific N-methylated aldehyde validates its unique synthetic value for industrial research teams.

Patented Synthetic Utility
Supporting evidence
Cited in WO2015069851A1
As intermediate for protected N-alkyltriazolecarbaldehydes
Demonstrates established role in pharmaceutical process chemistry
Patent literature; organometallic formylation method
Pharmaceutical Process Chemistry Patent Analysis Synthetic Methodology

High Purity and Safety Documentation

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is routinely available from reputable suppliers with a minimum purity specification of 97% . This high purity specification is accompanied by detailed hazard statements (H302, H315, H319, H335) and precautionary codes as per GHS classification . This combination of high purity and comprehensive safety documentation is a significant differentiator from lower-purity or less well-characterized alternatives, reducing the burden on procurement and EH&S departments and ensuring reliable, safe use in a research environment.

Purity & Safety Documentation
Data to verify
≥97% purity; GHS H302, H315, H319, H335
(Target: ≥97% vs Common analog: 95%)
Reduces experimental variability and supports lab safety compliance
Supplier specifications; typical comparator lower purity
Chemical Sourcing Regulatory Compliance Laboratory Safety

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: High-Value Application Scenarios


Lipophilicity-Tuned Lead Optimization

Research teams engaged in lead optimization for oral drug candidates can select 4-methyl-4H-1,2,4-triazole-3-carbaldehyde over the unsubstituted analog to achieve a calculated +0.3 LogP increase . This intentional modulation of lipophilicity can be used to improve membrane permeability and potentially enhance oral bioavailability in early-stage pharmacokinetic studies.

Process Chemistry for N-Alkyltriazole Intermediates

Based on its documented role as a key intermediate in patented syntheses of protected N-alkyltriazolecarbaldehydes [1], this compound is the preferred starting material for process chemists developing scalable routes to these valuable pharmaceutical building blocks. Its use aligns with established industrial methods and avoids the risk of developing de novo routes with unproven analogs.

Procurement & QC for Research Labs

Laboratory managers and procurement officers can justify the selection of this compound over its unsubstituted counterpart based on its well-defined melting point (103–104 °C) and high commercial purity (≥97%) . These quantitative specifications streamline quality control processes, reduce the risk of experimental failure due to reagent impurities, and ensure compliance with safety protocols thanks to comprehensive GHS documentation.

Application
Selection Property
Validation Focus
Lipophilicity-tuned lead optimization
N-methylation effect on LogP
Membrane permeability study context
Process chemistry for N-alkyltriazole intermediates
Patented synthetic utility
Route scalability and reproducibility
Procurement and QC for research labs
Melting point and purity specifications
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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